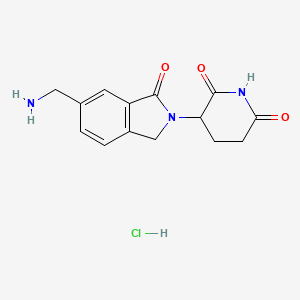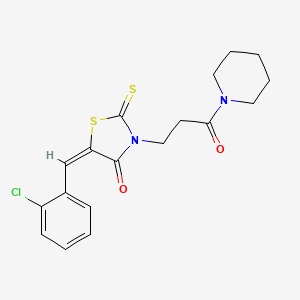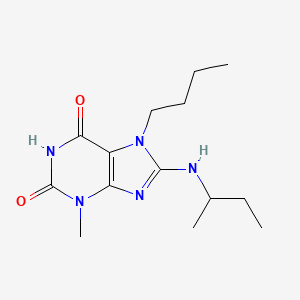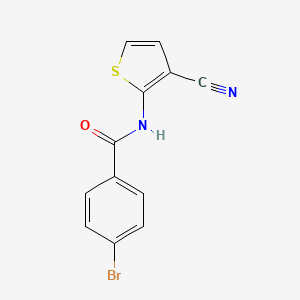![molecular formula C18H20N4O3S2 B2644115 2-(3-methylbenzyl)-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 1251698-99-3](/img/structure/B2644115.png)
2-(3-methylbenzyl)-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Triazolo[4,3-a]pyridin-3(2H)-ones are a class of compounds that have been used in the preparation of various pharmaceuticals . They are known to be potent and selective inhibitors of synaptosomal uptake of 5-hydroxytryptamine .
Synthesis Analysis
The synthesis of 1,2,4-triazolo[4,3-a]pyridin-3(2H)-ones involves several steps, including the addition of hydrazides to 2-chloropyridine, which occurs chemoselectively at the terminal nitrogen atom of the hydrazide, followed by dehydration in acetic acid under microwave irradiation .Molecular Structure Analysis
Triazoles, including 1,2,4-triazolo[4,3-a]pyridin-3(2H)-ones, are nitrogen-containing heterocyclic compounds. They are able to accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures, paving the way for the construction of diverse novel bioactive molecules .Scientific Research Applications
Synthesis and Pharmacological Applications
Antimicrobial Activity
Compounds structurally related to the query chemical have been synthesized and evaluated for their antimicrobial properties. For instance, a series of derivatives exhibited significant antibacterial and antifungal activities, suggesting their potential as therapeutic agents against microbial infections (Suresh, Lavanya, & Rao, 2016). Similarly, other studies have focused on synthesizing novel derivatives to target specific microbial strains with promising outcomes, reinforcing the versatility of these compounds in addressing different pathogens (Bektaş, Karaali, Sahin, Demirbaş, & Karaoglu, 2007).
Antioxidant and Enzyme Inhibitory Properties
The antioxidant capacity of certain derivatives, assessed through various assays, demonstrated their effectiveness in scavenging free radicals. This indicates a potential for these compounds to be developed as antioxidant agents, which could have implications for conditions associated with oxidative stress (Abuelizz, Anouar, Marzouk, Taie, Ahudhaif, & Al-Salahi, 2020).
Pharmacophore Modeling
Efforts to model the pharmacophore of quinazoline derivatives bearing sulfonamide moieties have led to a better understanding of the structural requirements for antimicrobial activity. This research underlines the importance of molecular design in developing more effective therapeutic agents (Ghorab, Ismail, Radwan, & Abdalla, 2013).
Chemical Synthesis and Characterization
Novel Synthetic Pathways
Studies have detailed novel synthetic routes to create compounds with the triazolopyridine core, focusing on the optimization of conditions to enhance yields and regioselectivity. These advancements in synthetic chemistry facilitate the exploration of new pharmacologically active compounds with potential applications in drug development (Ito, Kakehi, Matsuno, & Yoshida, 1980).
Crystal Structure Analysis
The crystallographic analysis of related compounds provides insight into their molecular and electronic structures, which is crucial for understanding their interaction with biological targets. Such studies not only contribute to the field of crystal engineering but also aid in the rational design of new drugs (Chai, Li, Meng, Zhou, Xia, Li, & He, 2019).
Future Directions
properties
IUPAC Name |
2-[(3-methylphenyl)methyl]-6-thiomorpholin-4-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S2/c1-14-3-2-4-15(11-14)12-22-18(23)21-13-16(5-6-17(21)19-22)27(24,25)20-7-9-26-10-8-20/h2-6,11,13H,7-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHOZZFDOFINNIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=O)N3C=C(C=CC3=N2)S(=O)(=O)N4CCSCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methylbenzyl)-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1-cyanocycloheptyl)-2-[3-(3,4-dipropoxyphenyl)-2,4,5-trioxoimidazolidin-1-yl]acetamide](/img/structure/B2644038.png)
![3-(1-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2644040.png)
![3-[[1-[2-(3-Methylphenyl)acetyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2644041.png)

![4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-, (2S,5R,6R)-](/img/no-structure.png)



![4-(4-fluorophenoxy)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2644048.png)
![4-{[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]amino}benzoic acid](/img/structure/B2644049.png)
![N-(2,4-dimethoxyphenyl)-2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2644051.png)

![5-((4-Benzylpiperazin-1-yl)(4-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2644055.png)